N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-15-6-5-8-19-20(15)24-22(29-19)25(14-17-7-3-4-13-23-17)21(26)16-9-11-18(12-10-16)30(2,27)28/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXREBGXYXWGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that integrates a benzothiazole moiety with a methylsulfonyl group. This unique structural combination suggests potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is CHNOS, with a molecular weight of 348.43 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation processes. The mechanism likely involves modulation of enzyme activity and influence on signal transduction pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. For instance, compounds with similar thiazole structures have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria, indicating their potential as effective antimicrobial agents .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Structure Features | Activity Against | MIC (μg/mL) |
|---|---|---|---|
| Compound A | Thiazole + Sulfonamide | S. aureus | 3.9 |
| Compound B | Benzothiazole + Sulfonamide | E. coli | 5.0 |
| This compound | Benzothiazole + Methylsulfonyl | Multiple strains | TBD |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various in vitro studies. The compound's structural features suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, which are critical in managing inflammatory diseases .
Study 1: Inhibition of COX Enzymes
A study conducted on similar thiazole derivatives demonstrated significant inhibition of COX enzymes, indicating a promising anti-inflammatory profile. The derivatives were tested for their ability to reduce prostaglandin E2 (PGE2) production in human cell lines, showcasing the potential therapeutic applications in treating inflammation-related disorders.
Study 2: Antibacterial Efficacy
In a comparative analysis of various thiazole compounds, this compound exhibited notable antibacterial activity against resistant strains of bacteria. The study measured minimum inhibitory concentrations (MICs), revealing that certain modifications to the thiazole structure enhanced its efficacy against specific pathogens .
Study 3: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of thiazole-containing compounds has provided insights into how specific substitutions affect biological activity. Modifications to the benzothiazole ring and sulfonyl group significantly influenced binding affinities and biological outcomes, suggesting that further optimization could lead to more potent derivatives .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play pivotal roles in inflammation processes. The mechanism of action likely involves the modulation of enzyme activity through specific interactions with molecular targets.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds related to the benzothiazole and methylsulfonyl structures. For instance, derivatives of this compound have shown efficacy against various cancer cell lines, inducing apoptosis and disrupting cell cycle progression.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 modulation |
| 4i | HepG2 | 2.32 | Cell cycle arrest at S and G2/M phases |
Interaction with Biological Targets
Molecular docking studies suggest that N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide interacts with various enzymes and receptors involved in inflammatory pathways, which could lead to therapeutic benefits in treating inflammatory diseases .
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Benzothiazole Ring : Synthesized through cyclization reactions involving 2-aminothiophenol.
- Introduction of Functional Groups : Methyl and sulfonyl groups are introduced via alkylation reactions.
Chemical Reactions
This compound can undergo several chemical reactions, enhancing its utility in research:
- Oxidation : Using agents like hydrogen peroxide.
- Reduction : Via sodium borohydride or lithium aluminum hydride.
- Substitution Reactions : Depending on the functional groups present, it can participate in nucleophilic or electrophilic substitutions.
Case Study on Anticancer Activity
A study investigated the efficacy of a derivative similar to this compound against breast cancer cell lines (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value indicating its potential as an anticancer agent.
Inflammation Model Studies
In animal models of inflammation, derivatives of this compound exhibited reduced edema and pain responses, suggesting a promising application in treating inflammatory conditions such as arthritis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared with structurally related benzamide and thiazole derivatives, focusing on substituent effects, molecular weights, and synthetic routes. Key analogues include:
2.1.1. 2-(Ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 886939-86-2)
- Structural differences : The sulfonyl group is at the ortho position (2-ethylsulfonyl vs. 4-methylsulfonyl in the target compound).
2.1.2. N-(4-Ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide (CAS 886941-81-7)
- Structural differences : A 4-ethoxy group replaces the 4-methyl on the benzo[d]thiazole ring.
- Impact : The ethoxy group enhances steric bulk and may influence solubility or metabolic stability .
2.1.3. 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (Compound 7a)
- Structural differences : Lacks the pyridin-2-ylmethyl group and benzo[d]thiazole core. The sulfonyl group is at the meta position.
- Impact : Reduced molecular weight (367.4 vs. 451.6) and altered electronic properties due to positional isomerism .
2.1.4. GSK1570606A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide)
- Structural differences : Acetamide backbone instead of benzamide; 4-fluorophenyl replaces the sulfonyl group.
- Impact : Simplified structure with lower molecular weight (297.3 vs. 451.6), likely affecting target selectivity .
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
Structure-Activity Relationship (SAR) Insights
- Sulfonyl Position : Para-substituted sulfonyl groups (as in the target compound) may enhance electronic effects critical for enzyme binding compared to meta or ortho positions .
- Benzo[d]thiazole Modifications : 4-Methyl or 4-ethoxy groups on the benzo[d]thiazole ring could influence metabolic stability or steric interactions with target proteins .
Q & A
Basic: What are the optimal synthetic routes and purification strategies for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with coupling a benzothiazole derivative (e.g., 4-methylbenzo[d]thiazol-2-amine) with a pyridylmethylamine intermediate. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt or DCC in anhydrous DMF or THF under nitrogen .
- Sulfonylation : Introduce the methylsulfonyl group via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Purity validation requires HPLC (>98% purity) and NMR (¹H/¹³C) analysis .
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
- Spectroscopic validation :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methylsulfonyl at C4 of benzamide, pyridylmethyl group integration) .
- HRMS (ESI-TOF) : Verify molecular ion peaks ([M+H]⁺ or [M+Na]⁺) with <2 ppm error .
- Elemental analysis : Match experimental vs. calculated C, H, N, S percentages (±0.3% tolerance) .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace methylsulfonyl with trifluoromethyl , vary pyridylmethyl groups ).
- Biological testing : Screen analogs in enzyme inhibition assays (e.g., kinase profiling) or antimicrobial models .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes with targets (e.g., bacterial PPTases ). Correlate docking scores (ΔG) with experimental IC₅₀ values .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization : Re-test under controlled conditions (e.g., ATP concentration in kinase assays, bacterial strain consistency ).
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity if enzymatic assays show variability .
- Structural analogs : Test compounds with incremental modifications to identify critical pharmacophores (e.g., methylsulfonyl’s role in metabolic stability ).
Advanced: What computational tools are recommended for predicting ADMET properties?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate:
- Lipophilicity (LogP) : Critical for blood-brain barrier penetration .
- Metabolic stability : Assess cytochrome P450 interactions (e.g., CYP3A4 inhibition risk ).
- Toxicity profiling : Employ ProTox-II to predict hepatotoxicity and mutagenicity .
Basic: How can solvent effects influence the synthesis of intermediates?
Methodological Answer:
- Polar aprotic solvents (DMF, DMSO) : Enhance reaction rates for SNAr (nucleophilic aromatic substitution) but may increase side reactions (e.g., hydrolysis of methylsulfonyl groups) .
- Temperature control : Reflux in ethanol/water mixtures improves yield for cyclization steps (e.g., thiazole ring formation ).
Advanced: What strategies enhance metabolic stability in vivo?
Methodological Answer:
- Introduce electron-withdrawing groups : Methylsulfonyl improves resistance to oxidative metabolism compared to methyl groups .
- Deuterium incorporation : Replace labile hydrogen atoms (e.g., benzylic positions) to slow CYP450-mediated degradation .
Advanced: How to design experiments for multi-target engagement analysis?
Methodological Answer:
- Polypharmacology profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Network pharmacology : Construct protein-protein interaction networks (e.g., STRING DB) to map secondary targets influenced by the compound .
Basic: What are the best practices for stability studies under varying pH?
Methodological Answer:
- Forced degradation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via:
- HPLC-UV : Track parent compound depletion and impurity formation .
- LC-MS/MS : Identify degradation products (e.g., hydrolysis of the amide bond ).
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Measure target protein stabilization after compound treatment .
- CRISPR knock-in models : Introduce fluorescent tags (e.g., HiBiT) to quantify target occupancy in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
